molecular formula C11H8ClNO B1581332 2-Chloro-7-methylquinoline-3-carbaldehyde CAS No. 68236-21-5

2-Chloro-7-methylquinoline-3-carbaldehyde

Cat. No. B1581332
CAS RN: 68236-21-5
M. Wt: 205.64 g/mol
InChI Key: YBNADSVXXWMWKH-UHFFFAOYSA-N
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Description

2-Chloro-7-methylquinoline-3-carbaldehyde (ClMQC) is a derivative of quinoline, an aromatic compound formed from benzene rings fused with a pyridine heterocyclic system .


Synthesis Analysis

2-Chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde derivatives were synthesized through Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide. Aromatic nucleophilic substitution reaction was used to introduce various nucleophiles in place of chlorine under different reaction conditions .


Molecular Structure Analysis

Two minimum energies were found for the ClMQC at the theory level B3LYP/6-311++G(d,p). The energy difference between the two conformers (ClMQC-1 and ClMQC-2) was calculated as 13.4 kJ mol-1 .


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

The stable structures of ClMQC molecule with minimum energy were investigated by density functional theory (DFT) together with B3LYP/6-311++G(d,p) method .

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-Chloro-7-methylquinoline-3-carbaldehyde is utilized in the synthesis of various biologically active compounds. This process often involves the formation of quinoline derivatives, which are a significant class of heterocyclic compounds with a wide range of pharmaceutical applications. The versatility of this compound allows for reactions with both electron-donating and electron-withdrawing groups, making it a valuable precursor in medicinal chemistry .

Density Functional Theory (DFT) Analysis

Researchers have conducted DFT analysis on 2-Chloro-7-methylquinoline-3-carbaldehyde to investigate its stable structures with minimum energy. Such studies are crucial for understanding the electronic properties and reactivity of the molecule, which can inform its potential applications in various fields, including materials science and pharmaceuticals .

Tumor Immunosuppression Research

This compound has been mentioned in research targeting the homing and activity of immune effector cells to tumors. It may play a role in modifying immune responses or be part of a larger study on tumor immunosuppression and eradication strategies .

Microwave-Assisted Synthesis

Microwave irradiation has been employed to synthesize quinoline scaffolds using 2-Chloro-7-methylquinoline-3-carbaldehyde. This method is known for its efficiency and rapid synthesis of complex heterocyclic structures, which are valuable in drug discovery and development .

Natural Bond Orbital (NBO) Analysis

The compound has been analyzed using NBO methods to understand its polarization properties, which is essential for predicting its behavior in chemical reactions and potential applications in designing new materials or catalysts .

Chemical Literature Review

A review covering recent research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs highlights its applications over several years. This includes the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-core heterocyclic systems .

Safety And Hazards

The safety information for 2-Chloro-7-methylquinoline-3-carbaldehyde includes hazard statements H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation .

Future Directions

Recent research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications over the period from 2013 to 2017 have been highlighted. It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

properties

IUPAC Name

2-chloro-7-methylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNADSVXXWMWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354554
Record name 2-chloro-7-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methylquinoline-3-carbaldehyde

CAS RN

68236-21-5
Record name 2-chloro-7-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-methylquinoline-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is synthesizing 7-methylquinoline-3-carbaldehyde from its 2-chloro derivative challenging?

A2: Direct dehalogenation of 2-chloro-7-methylquinoline-3-carbaldehyde and its protected derivatives presents significant challenges. []

    Q2: Are there any computational studies on 2-Chloro-7-methylquinoline-3-carbaldehyde?

    A3: While one of the provided research titles mentions DFT/TD-DFT analysis of 2-Chloro-7-methylquinoline-3-carbaldehyde, the abstract lacks details about the specific calculations and their outcomes. [] Further investigation into the full text of this research is needed to provide a comprehensive answer.

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